Ethyl trans-4-oxo-2-butenoate

Description

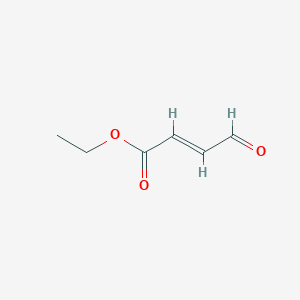

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGAEBKMHIPSAC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309387 | |

| Record name | Ethyl (2E)-4-oxo-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2960-66-9 | |

| Record name | Ethyl (2E)-4-oxo-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2960-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E)-4-oxo-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxobutenoic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl trans-4-oxo-2-butenoate: Chemical Properties, Structure, and Biological Relevance for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-oxo-2-butenoate is a bifunctional organic molecule featuring both an α,β-unsaturated ester and an aldehyde moiety. This unique structural arrangement confers significant reactivity, making it a valuable intermediate in organic synthesis and a molecule of interest in the field of drug development. Its electrophilic nature, particularly its capacity to act as a Michael acceptor, allows it to interact with biological nucleophiles, thereby modulating key cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. A key focus is placed on its interaction with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular response to oxidative stress and a prominent target in modern drug discovery.

Chemical Properties and Structure

This compound is a clear, pale yellow to yellow liquid. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for its application in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₃ | [1][2] |

| Molecular Weight | 128.13 g/mol | [1][2] |

| CAS Number | 2960-66-9 | [1][3] |

| Appearance | Clear pale yellow to yellow liquid | [3] |

| Melting Point | -9 °C | [4] |

| Boiling Point | 184-188 °C | [4] |

| Density | 1.063 g/cm³ | [4] |

| Refractive Index | 1.4550 (@ 20°C) | [4] |

| Water Solubility | Slightly soluble | [5] |

| Storage | Store in freezer under inert atmosphere | [6] |

Structural Information

The structure of this compound is characterized by a four-carbon chain with an ethyl ester at one end, a trans-double bond between the second and third carbons, and an aldehyde group at the fourth carbon.

-

IUPAC Name: ethyl (2E)-4-oxobut-2-enoate

-

Synonyms: Ethyl fumaraldehydate, (E)-Ethyl 4-oxobut-2-enoate, Fumaraldehydic acid ethyl ester

-

SMILES: CCOC(=O)C=CC=O[3]

-

InChI: InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+[3]

Experimental Protocols

Synthesis: Ozonolysis of Ethyl Sorbate

A common laboratory-scale synthesis of this compound involves the ozonolysis of ethyl sorbate. This method selectively cleaves the more electron-rich double bond of the conjugated diene system.

Reaction Scheme:

(EtOOC-CH=CH-CH=CH-CH₃) + O₃ → (EtOOC-CH=CH-CHO) + CH₃CHO

General Experimental Protocol:

-

Dissolution: Dissolve ethyl sorbate in a suitable solvent, such as dichloromethane or a mixture of methanol and dichloromethane, and cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Reductive Work-up: Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the cold solution to quench the ozonide intermediate and stir the mixture as it warms to room temperature.

-

Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Note: This is a representative protocol. For precise details and reaction conditions, refer to the cited literature, such as Francisco, C. G., et al. (1983). Steroids, 41(3), 277-284.[7]

Purification of α,β-Unsaturated Esters

Impurities in α,β-unsaturated esters often include the corresponding carboxylic acid and alcohol from hydrolysis, as well as residual carbonyl-containing compounds from the synthesis. A general purification procedure is as follows:

-

Acid Removal: Wash the crude ester with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to remove any acidic impurities.

-

Washing: Subsequently, wash the organic layer with brine to remove any remaining aqueous-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

-

Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure.

-

Distillation or Chromatography: For further purification, the ester can be distilled under reduced pressure or purified by column chromatography.[8]

Spectroscopic Analysis: ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.

Expected ¹H NMR Spectrum (in CDCl₃):

-

Aldehydic Proton (-CHO): A doublet in the region of 9.5-9.8 ppm, with a small coupling constant to the adjacent vinylic proton.

-

Vinylic Protons (-CH=CH-): Two doublets of doublets in the region of 6.5-7.5 ppm. The trans-coupling constant (J) is expected to be large (around 15-16 Hz).

-

Ethyl Group Methylene Protons (-OCH₂CH₃): A quartet around 4.2 ppm.

-

Ethyl Group Methyl Protons (-OCH₂CH₃): A triplet around 1.3 ppm.

Expected ¹³C NMR Spectrum (in CDCl₃):

-

Aldehyde Carbonyl Carbon (-CHO): A signal in the downfield region, typically around 190-200 ppm.

-

Ester Carbonyl Carbon (-COO-): A signal around 165 ppm.

-

Vinylic Carbons (-CH=CH-): Two signals in the range of 120-150 ppm.

-

Ethyl Group Methylene Carbon (-OCH₂-): A signal around 61 ppm.

-

Ethyl Group Methyl Carbon (-CH₃): A signal around 14 ppm.

Biological Relevance and Signaling Pathways

The presence of an α,β-unsaturated carbonyl system makes this compound an electrophilic species and a Michael acceptor.[9] This reactivity is of significant interest in drug development as it allows for covalent interactions with nucleophilic residues, such as the cysteine thiols found in proteins.

The Keap1-Nrf2 Signaling Pathway

A key signaling pathway modulated by Michael acceptors is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.[1][10]

-

Under Basal Conditions: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[1][11]

-

In Response to Electrophilic Stress: Electrophilic compounds, such as this compound, can react with the highly reactive cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the dissociation of the Nrf2-Keap1 complex.[1][9]

-

Nrf2 Activation and Gene Transcription: Once released, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) and proteins involved in detoxification and the maintenance of cellular redox homeostasis.[1][10]

The ability of Michael acceptors to activate the Nrf2 pathway has made them attractive candidates for the development of drugs targeting diseases associated with oxidative stress, such as chronic inflammatory diseases, neurodegenerative disorders, and cancer.[9][12]

Diagram: The Keap1-Nrf2 Signaling Pathway Activation by a Michael Acceptor

Caption: Activation of the Nrf2 pathway by a Michael acceptor.

Conclusion

This compound is a versatile chemical entity with well-defined chemical and physical properties. Its role as a synthetic intermediate is underscored by its bifunctional nature. For drug development professionals, its significance lies in its electrophilic character as a Michael acceptor, enabling it to modulate the Keap1-Nrf2 signaling pathway. A thorough understanding of its properties, synthesis, and biological activity is paramount for its effective utilization in the discovery and development of novel therapeutics targeting oxidative stress-related pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. biocompare.com [biocompare.com]

- 3. L18491.22 [thermofisher.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound, 96% | Fisher Scientific [fishersci.ca]

- 6. lookchem.com [lookchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 9. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ethyl trans-4-oxo-2-butenoate (CAS 2960-66-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-oxo-2-butenoate, a versatile bifunctional molecule, holds significant interest in organic synthesis and drug discovery. Its α,β-unsaturated carbonyl system renders it an excellent Michael acceptor and a reactive electrophile, enabling its participation in a variety of chemical transformations. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, key reactions, and its putative role in modulating cellular signaling pathways. Detailed experimental protocols and structured data presentation are included to facilitate its application in research and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a chemical structure that features both an aldehyde and an ethyl ester functionality conjugated via a trans-double bond.[1][2][3] This arrangement of functional groups is key to its reactivity. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2960-66-9 | [4][5] |

| Molecular Formula | C₆H₈O₃ | [4] |

| Molecular Weight | 128.13 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | -9 °C | [4] |

| Boiling Point | 184-188 °C | [4] |

| Density | 1.063 g/cm³ | [4] |

| Refractive Index | 1.4550 | [4] |

| Water Solubility | Slightly soluble (2.6 g/L at 25°C) | [4] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [4] |

Synthesis and Experimental Protocols

Synthesis via Ozonolysis of Ethyl Sorbate

A common synthetic route to this compound involves the ozonolysis of ethyl sorbate.[6] This method selectively cleaves the more electron-rich double bond of the conjugated diene system.

Experimental Protocol: Ozonolysis of Ethyl Sorbate

This protocol is adapted from a general procedure for ozonolysis and should be optimized for specific laboratory conditions.

-

Dissolution: Dissolve ethyl sorbate (1 equivalent) in a suitable solvent, such as dichloromethane or a mixture of methanol and dichloromethane, and cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.

-

Reductive Workup: Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the reaction mixture at -78 °C and then allow it to warm to room temperature. This step reduces the intermediate ozonide to the desired aldehyde.

-

Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield this compound.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The electrophilic nature of this compound makes it a valuable intermediate in organic synthesis, particularly in the construction of pharmaceutical molecules.[4]

Michael Addition Reactions

As an α,β-unsaturated carbonyl compound, this compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles, especially soft nucleophiles like thiols.[7] This reactivity is fundamental to its biological activity and its utility in synthesis.

Experimental Protocol: Michael Addition of Thiophenol

This is a representative protocol for the thia-Michael addition and can be adapted for other thiols.[6][8]

-

Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and thiophenol (1.1 equivalents) in a suitable solvent such as acetonitrile or dichloromethane.

-

Catalysis (Optional): While the reaction can proceed without a catalyst, a mild base like triethylamine (0.1 equivalents) can be added to facilitate the formation of the thiolate nucleophile and accelerate the reaction.

-

Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the Michael adduct.

Caption: Mechanism of the base-catalyzed thia-Michael addition.

Biological Activity and Signaling Pathways

The biological effects of α,β-unsaturated carbonyl compounds are often attributed to their ability to act as electrophiles and form covalent adducts with biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins.[9][10]

Putative Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[11] Under basal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. Keap1 is rich in reactive cysteine residues that act as sensors for cellular stress.[9][10]

Electrophiles, such as this compound, are hypothesized to react with these cysteine residues on Keap1.[9][10] This covalent modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[4][12] As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes containing the Antioxidant Response Element (ARE) in their promoters.[11][13]

While direct experimental evidence for the interaction of this compound with Keap1 is yet to be established in the literature, its structural motifs strongly suggest it is a likely activator of the Nrf2 pathway through this mechanism.

Caption: Putative activation of the Nrf2 pathway by this compound.

Safety and Handling

This compound is classified as a hazardous chemical. It is toxic if swallowed and may cause an allergic skin reaction.[1] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.[1]

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules and as a probe for studying cellular signaling pathways. Its ability to act as a Michael acceptor is central to both its synthetic utility and its likely biological mechanism of action, particularly in the modulation of the Keap1-Nrf2 antioxidant response pathway. The experimental protocols and data provided in this guide are intended to serve as a valuable resource for researchers in chemistry, biology, and drug development.

References

- 1. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. benchchem.com [benchchem.com]

- 9. Electrophilic metabolites targeting the KEAP1/NRF2 partnership - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl trans-4-oxo-2-butenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl trans-4-oxo-2-butenoate (CAS No. 2960-66-9), a key intermediate in the synthesis of pharmaceutically active molecules. Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data based on computational models, alongside detailed, generalized experimental protocols for acquiring such data.

Molecular Structure and Properties

This compound is an organic compound with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol . Its structure features an ethyl ester group and an aldehyde conjugated with a carbon-carbon double bond in the trans configuration.

Chemical Structure:

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data is intended to serve as a reference for researchers in the absence of readily available experimental spectra.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.7 - 9.8 | Doublet | 1H | Aldehydic proton (-CHO) |

| 6.9 - 7.1 | Doublet of Doublets | 1H | Olefinic proton (=CH-CHO) |

| 6.4 - 6.6 | Doublet | 1H | Olefinic proton (-O-C=O)-CH=) |

| 4.2 - 4.3 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |

| 1.2 - 1.4 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 193 - 194 | Aldehydic carbon (-CHO) |

| 165 - 166 | Ester carbonyl carbon (-C=O) |

| 145 - 146 | Olefinic carbon (=CH-CHO) |

| 135 - 136 | Olefinic carbon ((-O-C=O)-CH=) |

| 61 - 62 | Methylene carbon (-O-CH₂-CH₃) |

| 14 - 15 | Methyl carbon (-O-CH₂-CH₃) |

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2900 | Medium | C-H stretch (alkane) |

| 1720 - 1740 | Strong | C=O stretch (ester) |

| 1680 - 1700 | Strong | C=O stretch (aldehyde, conjugated) |

| 1630 - 1650 | Medium | C=C stretch (alkene) |

| 1200 - 1250 | Strong | C-O stretch (ester) |

| 970 - 990 | Strong | C-H bend (trans-alkene out-of-plane) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major fragments for this compound are outlined below.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 128 | Molecular ion [M]⁺ |

| 100 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 99 | [M - C₂H₅]⁺ |

| 83 | [M - OC₂H₅]⁺ |

| 55 | [C₃H₃O]⁺ |

| 29 | [CHO]⁺ or [C₂H₅]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place a drop of this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film between the plates.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample plates in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

For GC-MS, the sample is vaporized and separated on a capillary column before entering the ion source.

-

-

Ionization:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV.

-

-

Mass Analysis:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Mass Range: Scan a suitable range, for example, m/z 10-300, to detect the molecular ion and expected fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the fragments.

-

Compare the obtained spectrum with spectral libraries if available.

-

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule.

Logical Relationship of Spectroscopic Data to Molecular Structure

This diagram illustrates how different spectroscopic techniques provide complementary information to determine the structure of this compound.

Unveiling Ethyl trans-4-oxo-2-butenoate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-oxo-2-butenoate, a versatile bifunctional molecule, has emerged as a valuable building block in organic synthesis, particularly in the realm of pharmaceutical development. Its unique structure, featuring both an aldehyde and an α,β-unsaturated ester, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, alongside detailed experimental protocols for its synthesis. Quantitative data is presented in structured tables for clarity, and key synthetic pathways are illustrated using logical diagrams.

Introduction

This compound, also known by its synonyms (2E)-4-Oxo-2-butenoic Acid Ethyl Ester and Fumaraldehydic Acid Ethyl Ester, is a key intermediate in the synthesis of various organic molecules.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for the synthesis of complex molecular architectures with potential therapeutic applications.[3][4] This guide delves into the historical context of its discovery and outlines the evolution of its synthetic methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, offering a quick reference for researchers.

| Property | Value |

| CAS Number | 2960-66-9 |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 184-188 °C |

| Melting Point | -9 °C |

| Density | 1.063 g/cm³ |

| Refractive Index | 1.4550 |

| Solubility | Slightly soluble in water |

Historical Perspective and Discovery

While the precise moment of its initial discovery remains to be definitively pinpointed in readily available literature, the widespread citation of synthesis methods developed in the 1980s suggests a significant increase in its accessibility and utility from that period onward. Key publications in the Journal of Organic Chemistry (1984) and Steroids (1983) are frequently referenced, indicating their importance in establishing reliable synthetic routes to this compound. Further investigation into earlier chemical literature is ongoing to uncover the seminal report of its synthesis.

Synthetic Methodologies

Several methods have been reported for the synthesis of this compound. The following sections provide detailed experimental protocols for some of the most established procedures.

Ozonolysis of Ethyl Sorbate

One of the earliest and most cited methods involves the ozonolysis of ethyl sorbate. This method provides a direct route to the target molecule through oxidative cleavage of the diene system.

Experimental Protocol:

A solution of ethyl sorbate (1 equivalent) in a suitable solvent (e.g., dichloromethane, methanol) is cooled to -78 °C. A stream of ozone is then bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material. The reaction mixture is then purged with nitrogen or oxygen to remove excess ozone. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is added to quench the intermediate ozonide and yield the desired this compound. The product is then purified by distillation under reduced pressure.

Logical Workflow for Ozonolysis of Ethyl Sorbate:

Caption: Ozonolysis of Ethyl Sorbate Workflow

Oxidation of Ethyl 4-hydroxy-2-butenoate

Another common approach involves the oxidation of the corresponding alcohol, ethyl 4-hydroxy-2-butenoate. This method is advantageous when the alcohol precursor is readily available.

Experimental Protocol:

To a solution of ethyl 4-hydroxy-2-butenoate (1 equivalent) in a suitable solvent such as dichloromethane, an oxidizing agent is added. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). The reaction is typically carried out at low temperatures (e.g., -78 °C for Swern oxidation) and monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the crude product is worked up and purified, usually by column chromatography on silica gel.

Signaling Pathway for Oxidation of Ethyl 4-hydroxy-2-butenoate:

Caption: Oxidation of Ethyl 4-hydroxy-2-butenoate Pathway

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature allows for sequential or tandem reactions to construct complex heterocyclic systems and other scaffolds of medicinal interest. For instance, it is a known precursor in the synthesis of Minodronic Acid, a third-generation bisphosphonate used in the treatment of osteoporosis.

Logical Relationship in Pharmaceutical Synthesis:

Caption: Role in Pharmaceutical Synthesis

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. While its early history requires further elucidation, established synthetic methods from the 1980s have paved the way for its widespread use. The detailed protocols and illustrative diagrams provided in this guide are intended to support researchers in harnessing the synthetic potential of this versatile compound for the advancement of chemical and pharmaceutical sciences.

References

Ethyl trans-4-oxo-2-butenoate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Ethyl trans-4-oxo-2-butenoate is a bifunctional molecule utilized as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceutical compounds. Its reactivity, dictated by the presence of an α,β-unsaturated ester and an aldehyde, makes a thorough understanding of its solubility and stability paramount for its effective use in synthetic chemistry and drug development. This guide provides a summary of the available data and outlines detailed experimental protocols for the determination of its physicochemical properties.

Physicochemical Properties

Basic physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 2960-66-9 | [1] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | -9 °C | [1] |

| Boiling Point | 184-188 °C | [1] |

| Density | 1.063 g/cm³ | [1] |

Solubility Data

Currently, limited quantitative solubility data for this compound in various solvents is available in the public domain. The following table summarizes the known information.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 2.6 g/L (Slightly soluble) | 25 | [1] |

| Organic Solvents | Soluble | Not Specified | [2] |

The qualitative description indicates good solubility in organic solvents, which is expected for a molecule of its structure.[2] However, for applications requiring precise concentration control, experimental determination of solubility in specific solvents is essential.

Stability Profile

This compound is generally stable under normal laboratory conditions.[1] However, its reactivity suggests potential for degradation under certain conditions.

| Condition | Observation | Products of Decomposition | Reference |

| Normal Conditions | Stable | Not applicable | [1] |

| Thermal Stress | Decomposition can occur at high temperatures. | Carbon monoxide (CO), Carbon dioxide (CO₂) | [1] |

| Incompatible Materials | Strong oxidizing agents | Not specified | [1] |

| Light Exposure | No specific data available, but photostability testing is recommended for photosensitive compounds. | Not applicable | |

| pH Variation (Hydrolysis) | The ester functionality is susceptible to hydrolysis under acidic or basic conditions. | 4-oxo-2-butenoic acid and ethanol |

Experimental Protocols

To address the gaps in the existing data, the following detailed experimental protocols are provided as a guide for researchers.

Protocol 1: Determination of Aqueous and Organic Solubility

This protocol outlines a standard method for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

A set of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, ethyl acetate)

-

Thermostatically controlled shaker or incubator

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a set period to allow any undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette, ensuring no solid particles are transferred.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

-

Protocol 2: Stability Assessment under ICH Guidelines

This protocol provides a framework for assessing the stability of this compound, including its susceptibility to hydrolysis and photodegradation, based on the principles of the ICH Q1A(R2) and Q1B guidelines.

Materials:

-

This compound

-

pH meter and buffers

-

Forced-air stability chambers

-

Photostability chamber compliant with ICH Q1B guidelines

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for impurity profiling

Procedure:

-

Forced Degradation (Stress Testing):

-

Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and maintain at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80 °C).

-

Photostability: Expose the compound (both as a solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A PDA detector can help in identifying peak purity, while an MS detector can aid in the structural elucidation of degradants.

-

-

Data Evaluation:

-

Quantify the amount of parent compound remaining and the formation of any degradation products.

-

Determine the degradation pathways under different stress conditions.

-

For hydrolysis, calculate the rate constants at different pH values.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive evaluation of the solubility and stability of this compound.

This comprehensive approach to characterizing the solubility and stability of this compound will provide researchers and drug development professionals with the critical data needed to effectively and reliably utilize this important chemical intermediate in their synthetic endeavors.

References

An In-depth Technical Guide to Ethyl trans-4-oxo-2-butenoate (Ethyl Fumaraldehydate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl trans-4-oxo-2-butenoate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical identity, physical and chemical properties, key synthetic protocols, and common applications, presenting data in a clear and accessible format for laboratory and research professionals.

Chemical Identity and Alternate Names

This compound is a bifunctional organic molecule possessing both an α,β-unsaturated ester and an aldehyde functional group. This unique structure makes it a versatile reagent in a variety of chemical transformations.

Systematic Name: Ethyl (2E)-4-oxobut-2-enoate

CAS Number: 2960-66-9[1]

Molecular Formula: C₆H₈O₃[1]

Molecular Weight: 128.13 g/mol [1]

This compound is known by several synonyms in scientific literature and chemical catalogs. Understanding these alternate names is crucial for effective literature searches and material sourcing.

Common Synonyms:

-

Ethyl fumaraldehydate[2]

-

(2E)-4-Oxo-2-butenoic Acid Ethyl Ester[1]

-

Fumaraldehydic Acid Ethyl Ester[1]

-

Ethyl 3-formylacrylate[2]

-

trans-4-Oxo-2-butenoic acid ethyl ester[2]

-

Ethyl 4-oxobut-2-enoate[2]

-

(E)-Ethyl 4-oxobut-2-enoate[2]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Clear pale yellow to yellow liquid |

| Melting Point | -9 °C |

| Boiling Point | 184-188 °C |

| Density | 1.063 g/cm³ |

| Refractive Index | 1.4510-1.4570 @ 20°C |

| Flash Point | 68 °C |

| Water Solubility | Slightly soluble (2.6 g/L at 25°C) |

| Vapor Pressure | 0.343 mmHg at 25°C |

Experimental Protocols

Synthesis of this compound via Swern Oxidation

A common and efficient method for the synthesis of this compound is the Swern oxidation of its corresponding alcohol, (E)-ethyl 4-hydroxybut-2-enoate. The Swern oxidation is known for its mild reaction conditions and high yields, avoiding the use of heavy metals.

Reaction Scheme:

(E)-ethyl 4-hydroxybut-2-enoate → this compound

Materials:

-

(E)-ethyl 4-hydroxybut-2-enoate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

3 Å Molecular Sieves (optional)

Procedure:

-

To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (0.2 M) at -78 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of DMSO (2.2 equivalents) in dichloromethane dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Slowly add a solution of (E)-ethyl 4-hydroxybut-2-enoate (1.0 equivalent) in dichloromethane.

-

Continue stirring at -78 °C for 30-60 minutes.

-

Add triethylamine or diisopropylethylamine (5.0 equivalents) dropwise to the reaction mixture.

-

Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by either vacuum distillation or silica gel column chromatography.

-

Vacuum Distillation: The product can be distilled at approximately 35 °C under high vacuum (e.g., 6.10⁻² mmHg).

-

Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate) can be employed for purification.

References

In-Depth Technical Guide to the Material Safety of Ethyl trans-4-oxo-2-butenoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from publicly available Material Safety Data Sheets (MSDS) and other scientific resources. It is intended for informational purposes for professionals in research and development. Always refer to the original, certified SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

Ethyl trans-4-oxo-2-butenoate, also known as (E)-Ethyl 4-oxobut-2-enoate or Fumaraldehydic acid ethyl ester, is a chemical intermediate utilized in the synthesis of pharmaceutically active molecules.[1][2] Its fundamental identifiers and physical properties are summarized below.

| Identifier | Value |

| CAS Number | 2960-66-9 |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol [1] |

| IUPAC Name | ethyl (2E)-4-oxobut-2-enoate |

| Synonyms | (2E)-4-Oxo-2-butenoic Acid Ethyl Ester, Fumaraldehydic Acid Ethyl Ester, ethyl fumaraldehydate[1][3] |

| Physical Property | Value |

| Appearance | Clear pale yellow to yellow liquid[2] |

| Form | Liquid[2] |

| Solubility | Slightly soluble in water (2.6 g/L at 25°C)[2] |

| Refractive Index | 1.4510-1.4570 @ 20°C[2] |

| Purity | ≥95%[1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[4] The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2] |

| Combustible Liquid | Combustible liquid[2] |

Signal Word: Danger

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, the available data indicates significant hazards upon exposure.

| Toxicological Endpoint | Effect |

| Acute Oral Toxicity | Toxic if swallowed. Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[4] |

| Skin Corrosion/Irritation | Causes severe skin burns.[4] |

| Eye Damage/Irritation | Causes serious eye damage.[4] |

| Skin Sensitization | May cause an allergic skin reaction. Symptoms can include rash, itching, and swelling.[4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory system irritation.[4] |

| Delayed and Immediate Effects | Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4] |

Experimental Protocols

While the specific experimental reports for this compound are not publicly available, the hazard classifications are typically determined using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. Below are descriptions of the likely experimental protocols.

Acute Oral Toxicity

The determination of acute oral toxicity likely follows OECD Test Guideline 423 (Acute Toxic Class Method) .[5] This method involves a stepwise procedure with a limited number of animals.

-

Principle: A single dose of the substance is administered orally to a group of animals.[5] Observations for effects and mortality are made.[5] The procedure is designed to classify the chemical into a GHS toxicity category based on the observed outcomes at different dose levels.[5]

-

Methodology:

-

Animal Model: Typically, rats are used.

-

Dosing: The substance is administered via gavage.[6]

-

Dose Levels: A starting dose is chosen based on available information. Subsequent dosing depends on the outcome of the previous dose level.

-

Observations: Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.[7] Body weight changes are also recorded.

-

Endpoint: The GHS classification is determined by the dose at which mortality or evident toxicity is observed.

-

Skin Corrosion/Irritation

Skin corrosion potential is likely assessed using an in vitro method such as OECD Test Guideline 431 (In Vitro Skin Corrosion: Reconstructed Human Epidermis Test Method) .[8]

-

Principle: This test uses a reconstructed human epidermis model to assess the ability of a chemical to cause skin corrosion.[8] Corrosive chemicals are identified by their ability to cause cell death in the tissue model.[8]

-

Methodology:

-

Test System: A three-dimensional human epidermis model is used.[8]

-

Application: The test chemical is applied topically to the tissue surface.

-

Exposure: The tissue is exposed for specific time points.

-

Viability Assessment: After exposure, cell viability is determined using a quantitative assay (e.g., MTT assay).

-

Endpoint: A chemical is classified as corrosive if the cell viability falls below a certain threshold after a specified exposure time.

-

Skin Sensitization

The assessment of skin sensitization potential can be conducted using a variety of methods, including the newer OECD Test Guideline 497 (Defined Approaches on Skin Sensitisation) , which relies on non-animal testing methods.[9][10]

-

Principle: These approaches combine data from in chemico and in vitro assays to predict the skin sensitization potential of a chemical.[9][10]

-

Methodology (Illustrative Defined Approach):

-

Peptide Reactivity (in chemico): The reactivity of the chemical with synthetic peptides containing cysteine and lysine is measured to assess its protein-binding potential.

-

Keratinocyte Activation (in vitro): A keratinocyte cell line is used to measure the induction of genes known to be involved in the sensitization pathway.

-

Dendritic Cell Activation (in vitro): A dendritic cell line is used to assess the activation of these key immune cells in response to the chemical.

-

Data Integration: The results from these assays are integrated using a defined, validated model to predict the sensitization hazard and, in some cases, potency.

-

Handling, Storage, and Emergency Procedures

Handling and Personal Protective Equipment (PPE)

-

Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Use only under a chemical fume hood.[4]

-

Do not breathe mist, vapors, or spray.[4]

-

Do not get in eyes, on skin, or on clothing.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Keep away from open flames, hot surfaces, and sources of ignition.[4]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Keep refrigerated.[4]

-

Store in a corrosives area.[4]

-

Incompatible with oxidizing agents.[2]

Emergency and First-Aid Procedures

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[4]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. If skin irritation or rash occurs, get medical advice/attention.[4]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediate medical attention is required.[4]

Transportation

This compound is classified as a dangerous good for transport.[1]

| Regulation | Information |

| UN Number | UN2922[4] |

| Proper Shipping Name | Corrosive liquid, toxic, n.o.s. (this compound)[4] |

| Transport Hazard Class | 8 (Corrosive)[4] |

| Subsidiary Hazard Class | 6.1 (Toxic)[4] |

| Packing Group | III[4] |

Visualized Workflows and Relationships

Hazard Identification and Response Workflow

Caption: Workflow for hazard identification and first-aid response to exposure.

Spill Response Logic

Caption: Logical flow for responding to a chemical spill.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. lookchem.com [lookchem.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. criver.com [criver.com]

- 10. altex.org [altex.org]

Commercial Availability and Technical Guide for Ethyl trans-4-oxo-2-butenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-oxo-2-butenoate (CAS No. 2960-66-9) is a valuable and versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of a diverse range of pharmaceutically active compounds and complex molecular architectures. Its chemical structure, featuring both an α,β-unsaturated ester and an aldehyde functionality, allows for a variety of chemical transformations, making it a crucial building block in medicinal chemistry and organic synthesis. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its application, purification, and synthesis.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a fruity odor. Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 2960-66-9 | [1][2][3] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Melting Point | -9 °C | |

| Boiling Point | 184-188 °C | [1] |

| Density | 1.063 g/cm³ | [1] |

| Refractive Index | 1.4550 | [1] |

| Flash Point | 68 °C | [1] |

| Water Solubility | Slightly soluble (2.6 g/L at 25°C) | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Storage | Inert atmosphere, store in freezer under -20°C | [1] |

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers worldwide. The purity and available quantities can vary, so it is essential to select a supplier that meets the specific needs of your research or development project. Below is a table summarizing some of the key suppliers.

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals | 96% | 100 g |

| Aladdin Scientific | ≥96% | 1g, and larger quantities |

| Frandcom Industrial Limited | High quality | Bulk quantities |

| Dalian Best Chemical Co., Ltd. | - | Inquiry for details |

| FINETECH INDUSTRY LIMITED | - | Custom synthesis and bulk quantities |

| Dayang Chem (Hangzhou) Co.,Ltd | Reagent Grade/99% | Gram to kilogram scale |

| American Custom Chemicals Corporation | 96% | Inquiry for details |

| TCI (Tokyo Chemical Industry) | >98.0% | 1g, 5g, 25g |

| Sigma-Aldrich | 96% | Inquiry for details |

Applications in Drug Discovery and Organic Synthesis

This compound serves as a critical starting material and intermediate in the synthesis of numerous biologically active molecules.

Intermediate in the Synthesis of Minodronic Acid

One of the notable applications of this compound is as an intermediate in the synthesis of Minodronic acid, a third-generation bisphosphonate used in the treatment of osteoporosis.[4] Minodronic acid functions by inhibiting bone resorption by osteoclasts.[4] Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, which is crucial for the post-translational modification (prenylation) of small GTP-binding proteins essential for osteoclast function and survival.[4] Additionally, minodronic acid has been shown to be an antagonist of the purinergic P2X2/3 receptors, which may contribute to its analgesic effects in bone pain.[5][6]

Synthesis of Chiral Heterocycles

This compound is a versatile substrate in various asymmetric reactions to produce chiral heterocycles, which are prevalent scaffolds in pharmaceuticals. For instance, it is used in organocatalytic reactions to synthesize chiral trans-γ-lactams with high diastereoselectivity and enantioselectivity.[7] It also participates in Diels-Alder reactions with N-sulfonyl-1-aza-1,3-butadienes to form highly substituted dihydropyridinones.[8] Furthermore, it is a key reactant in the amine-catalyzed aziridination to produce protected ester-containing aziridine aldehydes.[9]

Experimental Protocols

Purification of Commercial this compound

Commercial this compound may require purification prior to use in sensitive reactions. Two common methods are column chromatography and distillation under reduced pressure.[10]

1. Purification by Column Chromatography [10]

-

Materials:

-

Silica gel (particle size 40-63 µm)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

This compound (crude)

-

Glass column (e.g., 5 x 35 cm for ~75 g of silica)

-

Erlenmeyer flasks

-

Rotary evaporator

-

-

Procedure:

-

Prepare a slurry of silica gel in a 5% EtOAc in hexanes solution.

-

Pack the column with the silica gel slurry.

-

Load the crude this compound directly onto the packed column.

-

Elute the column with 5% EtOAc in hexanes.

-

Collect fractions in Erlenmeyer flasks.

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator to yield the purified product.

-

2. Purification by Distillation [10]

-

Apparatus:

-

Round-bottom flask (100 mL)

-

Teflon-coated magnetic stir bar

-

Vigreux column

-

Thermometer

-

Water condenser

-

Receiving flask

-

Vacuum source

-

-

Procedure:

-

Place the crude this compound and a magnetic stir bar in the round-bottom flask.

-

Assemble the distillation apparatus.

-

Apply vacuum (e.g., 6.10⁻² mmHg).

-

Gently heat the flask while stirring.

-

Collect the distillate that comes over at the appropriate temperature (e.g., 35 °C at 6.10⁻² mmHg).

-

Synthesis of Chiral trans-γ-Lactams[8]

This protocol describes a representative synthesis of a chiral trans-γ-lactam from this compound and an unactivated imine using a chiral N-heterocyclic carbene (NHC) catalyst and a Brønsted acid co-catalyst.

-

Materials:

-

This compound

-

Unactivated imine (e.g., N-benzylidene-4-methoxyaniline)

-

Chiral NHC precatalyst

-

Brønsted acid (e.g., o-chlorobenzoic acid)

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., THF)

-

4 Å molecular sieves

-

-

Procedure:

-

To a sealed vial containing 4 Å molecular sieves, add the unactivated imine, the chiral NHC precatalyst, and the Brønsted acid.

-

Dissolve the solids in anhydrous THF.

-

Add this compound to the reaction mixture.

-

Add triethylamine to initiate the reaction.

-

Stir the reaction mixture at room temperature until completion, monitoring by TLC.

-

Upon completion, quench the reaction and work up by diluting with a suitable solvent (e.g., ethyl acetate) and washing with aqueous solutions.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the chiral trans-γ-lactam.

-

Laboratory Scale Synthesis of this compound[4]

A reported laboratory-scale synthesis involves the reaction of 2,3-dichloropropionic acid with ethanol in the presence of acetic anhydride.

-

Materials:

-

2,3-Dichloropropionic acid

-

Ethanol

-

Acetic anhydride

-

-

General Procedure (Conceptual):

-

A mixture of 2,3-dichloropropionic acid and ethanol is treated with acetic anhydride.

-

The reaction is typically heated to drive the esterification and subsequent elimination reactions.

-

The progress of the reaction can be monitored by techniques such as GC-MS or NMR.

-

Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts.

-

The crude product is then purified, for example, by distillation under reduced pressure, to yield this compound.

-

Note: This is a conceptual outline based on a reported reaction type. Specific reaction conditions, stoichiometry, and workup procedures would need to be optimized based on literature precedence and laboratory safety protocols.

Conclusion

This compound is a readily available and highly valuable reagent for chemical synthesis, particularly in the field of drug discovery and development. Its bifunctional nature allows for the construction of complex and stereochemically rich molecules. This guide provides a comprehensive overview of its commercial availability, key properties, and practical experimental protocols to aid researchers and scientists in its effective utilization. As with all chemical procedures, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific applications.

References

- 1. This compound | 2960-66-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. CAS # 2960-66-9, this compound - chemBlink [ww.chemblink.com]

- 4. A review of minodronic acid hydrate for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minodronic acid induces morphological changes in osteoclasts at bone resorption sites and reaches a level required for antagonism of purinergic P2X2/3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minodronic acid, a third-generation bisphosphonate, antagonizes purinergic P2X(2/3) receptor function and exerts an analgesic effect in pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Diastereoselective Diels–Alder Reactions of N-Sulfonyl-1-aza-1,3-butadienes With Optically Active Enol Ethers: An Asymmetric Variant of the 1-Azadiene Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Reactivity of Ethyl trans-4-oxo-2-butenoate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-oxo-2-butenoate, a versatile bifunctional molecule, serves as a valuable synthon in organic chemistry, particularly in the construction of complex molecular architectures relevant to pharmaceutical and medicinal chemistry.[1] Its conjugated system, comprising an aldehyde, an alkene, and an ester functional group, imparts a rich and varied reactivity profile, making it a prime substrate for a multitude of nucleophilic transformations. This technical guide provides a comprehensive overview of the reactivity of this compound with a focus on its interactions with carbon, nitrogen, and sulfur nucleophiles. Detailed reaction mechanisms, quantitative data, experimental protocols, and mechanistic illustrations are presented to offer a thorough understanding of its synthetic utility.

Core Reactivity Principles: The Michael Addition

The primary mode of reactivity for this compound with nucleophiles is the Michael addition , also known as conjugate addition. This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system, driven by the electrophilic nature of this position due to resonance delocalization of the electron density towards the carbonyl and ester groups.

The general mechanism for the Michael addition to this compound is depicted below. The nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by a protic solvent or a mild acid, yields the final 1,4-adduct.

Caption: General mechanism of the Michael addition to this compound.

Reactivity with Carbon Nucleophiles

A wide array of carbon-based nucleophiles readily participate in Michael additions with this compound, providing a powerful tool for carbon-carbon bond formation.

Malonates and other Dicarbonyl Compounds

Stabilized carbanions derived from active methylene compounds, such as diethyl malonate, are classic Michael donors. These reactions are typically base-catalyzed, with the base serving to deprotonate the active methylene compound to generate the nucleophilic enolate.

Table 1: Michael Addition of Diethyl Malonate to this compound Analogs

| Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Chalcones | Cinchona Alkaloid Derivative | Toluene | 48 | 82-99 | 92-97 | [2] |

| α,β-Unsaturated Ketones | Primary Amine-Thiourea | Toluene | 24 | >95 | 90-99 |[3] |

Experimental Protocol: Organocatalytic Michael Addition of Diethyl Malonate to an α,β-Unsaturated Aldehyde (Representative) [4]

To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and diethyl malonate (1.5 mmol) in toluene (1.0 mL) is added the organocatalyst (e.g., a chiral primary amine-thiourea, 10 mol%). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Nitroalkanes

Nitroalkanes, upon deprotonation with a suitable base, form nitronate anions which are effective nucleophiles in Michael additions. The resulting γ-nitro-α,β-unsaturated esters are valuable intermediates for further synthetic transformations.

Reactivity with Nitrogen Nucleophiles

The aza-Michael reaction, the conjugate addition of nitrogen nucleophiles, provides a direct route to β-amino carbonyl compounds, which are important structural motifs in many biologically active molecules.

Aromatic Amines

Aromatic amines, such as N,N-dimethylaniline, can act as nucleophiles in the presence of a Lewis acid catalyst. The catalyst activates the Michael acceptor, rendering it more susceptible to nucleophilic attack by the weakly nucleophilic aromatic amine.

Table 2: Michael Addition of N,N-Dimethylaniline to this compound [5]

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|

| B(C₆F₅)₃ (5) | CHCl₃ | 80 | 24 | 91 |

Experimental Protocol: B(C₆F₅)₃-Catalyzed Michael Addition of N,N-Dimethylaniline [5]

To a solution of this compound (2.0 mmol) and N,N-dimethylaniline (4.0 mmol) in chloroform (2.0 mL) is added tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.1 mmol). The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography to yield the product.

Indoles

Indoles can also serve as nucleophiles in Michael additions, typically at the C3 position. These reactions are often catalyzed by Lewis or Brønsted acids.

Reactivity with Sulfur Nucleophiles

The thia-Michael reaction, involving the conjugate addition of thiols, is a highly efficient and often facile reaction, proceeding readily under mild conditions.

Thiols

The addition of thiols to this compound is a rapid and high-yielding process. The reaction can often proceed without a catalyst, although a base is frequently added to generate the more nucleophilic thiolate anion.

Experimental Protocol: Base-Catalyzed Thia-Michael Addition of Thiophenol (Representative) [6]

To a stirred solution of an α,β-unsaturated carbonyl compound (1 mmol) in a suitable solvent (e.g., acetonitrile), is added thiophenol (1.2 mmol) followed by a catalytic amount of a base (e.g., triethylamine, 10 mol%). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Advanced Reactivity: Annulation and Cascade Reactions

Beyond simple conjugate additions, the bifunctional nature of this compound allows for its participation in more complex transformations, such as annulation and cascade reactions, often catalyzed by organocatalysts like N-heterocyclic carbenes (NHCs) and phosphines.

N-Heterocyclic Carbene (NHC) Catalysis

NHCs can catalyze a variety of transformations of α,β-unsaturated aldehydes. For instance, in the presence of an NHC, enals can react with various partners in annulation reactions to form heterocyclic structures.[7][8][9]

References

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. An unexpected N-heterocyclic carbene-catalyzed annulation of enals and nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 9. An Unexpected N-Heterocyclic Carbene-Catalyzed Annulation of Enals and Nitroso Compounds [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for Michael Addition Reactions of Ethyl trans-4-oxo-2-butenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-oxo-2-butenoate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its structure incorporates both an aldehyde and an α,β-unsaturated ester, making it an excellent Michael acceptor. The conjugate addition of various nucleophiles to the electron-deficient β-carbon of this compound, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This document provides detailed application notes and protocols for the use of this compound in Michael addition reactions, with a focus on applications in pharmaceutical and drug development.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 2960-66-9 |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 184-188 °C |

| Density | 1.063 g/mL |

| Solubility | Slightly soluble in water. Soluble in most organic solvents. |

Applications in Michael Addition Reactions

This compound readily undergoes Michael addition with a wide range of nucleophiles, including carbon nucleophiles (nitroalkanes, malonates), nitrogen nucleophiles (amines, indoles), and sulfur nucleophiles (thiols). These reactions provide access to a diverse array of functionalized compounds that are precursors to various pharmaceutically active molecules, including analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3]

Asymmetric Michael Addition of Nitroalkanes

The organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-enoates provides efficient access to chiral γ-keto esters, which are valuable synthetic intermediates. Cinchona alkaloid-derived catalysts have proven to be highly effective in promoting these transformations with high yields and enantioselectivities.

Quantitative Data for Asymmetric Michael Addition of Nitroalkanes to 4-Oxo-enoates

| Entry | Nitroalkane | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Nitromethane | Cinchona-thiourea (10) | Toluene | 24 | 95 | 92 |

| 2 | Nitroethane | Cinchona-squaramide (5) | CH₂Cl₂ | 48 | 88 | 95 |

| 3 | Nitropropane | Cinchona-thiourea (10) | THF | 36 | 91 | 90 |

Experimental Protocol: General Procedure for the Asymmetric Michael Addition of Nitroalkanes

-

To a solution of the 4-oxo-enoate (0.2 mmol) in the specified solvent (2.0 mL) at room temperature, add the nitroalkane (0.4 mmol).

-

Add the cinchona alkaloid-derived catalyst (5-10 mol%).

-

Stir the reaction mixture at the specified temperature for the indicated time, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

Reaction Workflow: Asymmetric Michael Addition of Nitroalkanes

References

Application Notes and Protocols for Asymmetric Catalytic Alkynylation of Ethyl trans-4-oxo-2-butenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric catalytic alkynylation of aldehydes is a powerful transformation in organic synthesis, providing chiral propargyl alcohols which are versatile building blocks for the synthesis of complex natural products and pharmaceutically active compounds. Ethyl trans-4-oxo-2-butenoate, also known as ethyl fumaraldehydate, is an attractive substrate for such reactions due to the presence of both an aldehyde and an α,β-unsaturated ester moiety. The selective 1,2-addition of a terminal alkyne to the aldehyde functionality in an enantioselective manner yields highly valuable chiral γ-hydroxy-α,β-acetylenic esters. These products serve as key intermediates in the synthesis of various bioactive molecules.[1][2][3] This document provides an overview of the application of asymmetric catalytic alkynylation to this compound, including representative protocols and data.

Core Concepts and Applications